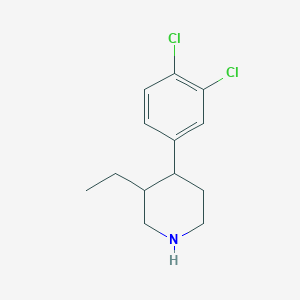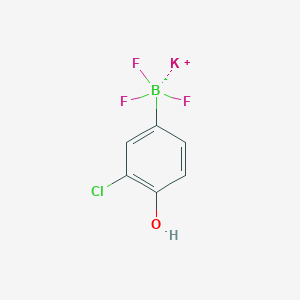![molecular formula C7H14ClNO B13470079 5-Oxaspiro[3.4]octan-2-aminehydrochloride](/img/structure/B13470079.png)
5-Oxaspiro[3.4]octan-2-aminehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Oxaspiro[3.4]octan-2-aminehydrochloride is a chemical compound with the molecular formula C7H14ClNO. It is a spiro compound, meaning it contains a unique bicyclic structure where two rings are connected through a single atom. This compound is often used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxaspiro[3.4]octan-2-aminehydrochloride typically involves the reaction of 2,3-dihydrofuran with t-butyllithium in anhydrous tetrahydrofuran at -78°C. This reaction forms a lithiated intermediate, which is then reacted with 1,3-dichloroacetone to form the spiro compound. The reaction mixture is then treated with lithium naphthalenide to complete the synthesis .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for larger quantities.
化学反応の分析
Types of Reactions
5-Oxaspiro[3.4]octan-2-aminehydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides (Cl-, Br-) or other amines can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield amines.
科学的研究の応用
5-Oxaspiro[3.4]octan-2-aminehydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of spiro compounds.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 5-Oxaspiro[3.4]octan-2-aminehydrochloride involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
5-Oxaspiro[3.4]octan-1-aminehydrochloride: Similar in structure but with a different position of the amine group.
2-Oxa-5-azaspiro[3.4]octane oxalate: Another spiro compound with different substituents.
Uniqueness
5-Oxaspiro[3.4]octan-2-aminehydrochloride is unique due to its specific spiro structure and the position of the amine group.
特性
分子式 |
C7H14ClNO |
|---|---|
分子量 |
163.64 g/mol |
IUPAC名 |
5-oxaspiro[3.4]octan-2-amine;hydrochloride |
InChI |
InChI=1S/C7H13NO.ClH/c8-6-4-7(5-6)2-1-3-9-7;/h6H,1-5,8H2;1H |
InChIキー |
AQTVGPVCHMFFAU-UHFFFAOYSA-N |
正規SMILES |
C1CC2(CC(C2)N)OC1.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-(Dimethylamino)cyclobutyl]acetic acid hydrochloride](/img/structure/B13470005.png)
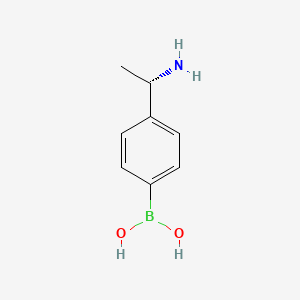
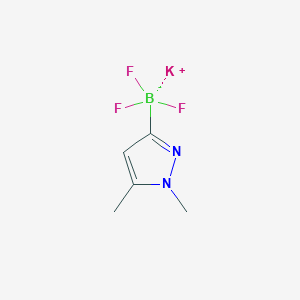
![3-{4-[(tert-butoxy)carbonyl]-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-2-yl}benzoic acid](/img/structure/B13470025.png)

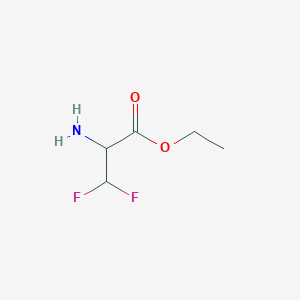

![Methyl({[2-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B13470045.png)
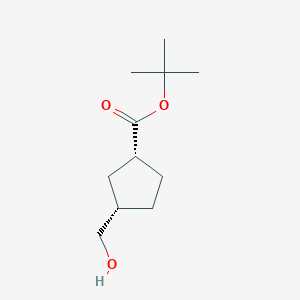
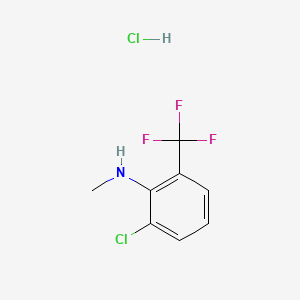
![Tert-butyl 1-(hydroxymethyl)-5-methoxy-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13470065.png)
![Tert-butyl 1-(hydroxymethyl)-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13470066.png)
